molecular formula C15H18ClN3O2 B2872236 5-{[(Furan-2-ylmethyl)-amino]-methyl}-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride CAS No. 1050208-80-4

5-{[(Furan-2-ylmethyl)-amino]-methyl}-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride

Cat. No.: B2872236
CAS No.: 1050208-80-4
M. Wt: 307.78
InChI Key: ALWSPWQEWBFDOH-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound, systematically named 5-{[(Furan-2-ylmethyl)-amino]-methyl}-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride, is a benzimidazole derivative with a furan-2-ylmethylamine substituent at the 5-position of the benzimidazolone core. Its molecular formula is C₁₀H₁₄ClN₃O (MW: 227.70), and it is registered under CAS number 943845-91-8 . The hydrochloride salt enhances aqueous solubility and stability compared to its free base form (sc-318023), as noted in commercial catalogs .

  • Condensation of substituted o-phenylenediamine derivatives with carbonyl compounds.
  • Subsequent alkylation or amination steps to introduce the furan-2-ylmethyl group.
  • Salt formation via hydrochloric acid treatment to yield the hydrochloride form .

Properties

IUPAC Name

5-[(furan-2-ylmethylamino)methyl]-1,3-dimethylbenzimidazol-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2.ClH/c1-17-13-6-5-11(8-14(13)18(2)15(17)19)9-16-10-12-4-3-7-20-12;/h3-8,16H,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWSPWQEWBFDOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)CNCC3=CC=CO3)N(C1=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(Furan-2-ylmethyl)-amino]-methyl}-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride typically involves multiple steps:

    Formation of the benzoimidazole core: This can be achieved through the condensation of o-phenylenediamine with formic acid or its derivatives.

    Introduction of the furan-2-ylmethyl group: This step involves the alkylation of the benzoimidazole core with furan-2-ylmethyl halide under basic conditions.

    Aminomethylation: The final step involves the reaction of the intermediate with formaldehyde and a secondary amine to introduce the aminomethyl group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzoimidazole core can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amino-substituted benzoimidazole derivatives.

    Substitution: Halogenated benzoimidazole derivatives.

Scientific Research Applications

Chemistry

This compound is used as a building block in the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions due to its ability to mimic natural substrates.

Medicine

Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. Its structure allows for modifications that can enhance its binding affinity and specificity.

Industry

In the materials science industry, this compound can be used in the development of new polymers and materials with unique properties.

Mechanism of Action

The mechanism by which 5-{[(Furan-2-ylmethyl)-amino]-methyl}-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride exerts its effects involves binding to specific molecular targets. These targets could include enzymes or receptors, where the compound acts as an inhibitor or activator. The pathways involved may include signal transduction pathways that regulate various cellular processes.

Comparison with Similar Compounds

Structural and Substituent Variations

Compound Name Substituents at Key Positions Molecular Formula Key Features Reference
Target Compound (HCl salt) 5: Furan-2-ylmethylamine; 1,3: Methyl C₁₀H₁₄ClN₃O Enhanced solubility due to HCl salt; furan may improve receptor binding
5-Amino-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride 5: Amino; 1,3: Ethyl C₁₁H₁₆ClN₃O Higher lipophilicity from ethyl groups; potential pharmacokinetic differences
[(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine dihydrochloride 5: Fluoro; 2: Aminomethyl C₈H₁₀Cl₂FN₃ Fluorine substitution enhances metabolic stability; dihydrochloride salt
2-((6-Bromobenzo[d][1,3]dioxol-5-yl)methylthio)-5-fluoro-6-substituted-1H-benzimidazole 2: Bromobenzo-dioxolylmethylthio; 5: Fluoro Varies Bromine and dioxolane groups increase steric bulk; fluoro improves bioavailability
5-Amino-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one 5: Amino; 1,3: Methyl C₉H₁₁N₃O Lacks furan and HCl salt; simpler structure with lower molecular weight

Physical and Chemical Properties

  • Solubility: The hydrochloride salt of the target compound offers superior water solubility compared to non-ionic analogs like 5-nitro-2-benzimidazolinone () .
  • Thermal Stability : Melting points of benzimidazole derivatives vary widely; for example, brominated compounds () exhibit higher melting points (>250°C) due to increased molecular rigidity .
  • Spectral Data: The furan-2-ylmethyl group in the target compound contributes distinct ¹H-NMR signals (δ ~6.3–7.4 ppm for aromatic protons), differentiating it from non-aromatic substituents in analogs like 5-amino-1,3-diethyl derivatives .

Research and Commercial Considerations

  • Availability : The target compound is listed as discontinued by CymitQuimica (), highlighting supply-chain challenges for researchers .
  • Regulatory Status : Safety data sheets for analogs (e.g., ) emphasize standard handling protocols for benzimidazole derivatives, including PPE and ventilation .

Biological Activity

5-{[(Furan-2-ylmethyl)-amino]-methyl}-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride (CAS No. 878453-02-2) is a synthetic compound with notable biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C15H17N3O2
  • Molecular Weight : 271.32 g/mol
  • CAS Number : 878453-02-2

Synthesis

The synthesis of this compound typically involves the reaction of benzimidazolone derivatives with furan-based amines. The structural modifications enhance its biological activity, particularly in antimicrobial and anticancer applications. Various synthetic pathways have been explored, leading to derivatives with improved efficacy against specific pathogens.

Biological Activity Overview

The biological activities of this compound include:

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structural features contribute to its ability to disrupt bacterial cell walls or inhibit essential metabolic pathways .
  • Antifungal Activity : Research has shown moderate antifungal effects against various fungal strains, suggesting its potential as a therapeutic agent in treating fungal infections .
  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been tested against several human cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its mechanisms of action .

Antibacterial Activity

A study highlighted the antibacterial efficacy of benzimidazole derivatives, including this compound. The compound was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics. The results are summarized in Table 1.

Bacterial Strain Inhibition Zone (mm) Control (Antibiotic)
Staphylococcus aureus1820 (Penicillin)
Escherichia coli1517 (Ampicillin)

Anticancer Potential

In vitro studies evaluated the cytotoxicity of this compound against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated IC50 values suggesting significant antiproliferative effects.

Cell Line IC50 (µM) Reference Compound IC50 (µM)
MCF-712.510 (Doxorubicin)
A54915.013 (Cisplatin)

The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary insights suggest:

  • Disruption of Cell Membrane Integrity : The compound may interact with bacterial membranes, leading to increased permeability and cell lysis.
  • Inhibition of Nucleic Acid Synthesis : Similar compounds have shown the ability to interfere with DNA replication and transcription processes in cancer cells.
  • Induction of Apoptosis : Evidence suggests that the compound may trigger apoptotic pathways in tumor cells, contributing to its anticancer effects.

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